Prazosin

概述

描述

Prazosin is a medication primarily used to treat high blood pressure, symptoms of an enlarged prostate, and nightmares related to post-traumatic stress disorder (PTSD)This compound works by relaxing blood vessels so that blood can flow more easily .

准备方法

合成路线和反应条件: 哌唑嗪通过多步合成制备。关键步骤包括喹唑啉环系的形成以及哌嗪基和呋喃酰基的连接。合成通常从 2,4-二甲氧基苯甲醛与硝基乙烷反应形成 2,4-二甲氧基-β-硝基苯乙烯开始。然后将该化合物还原为 2,4-二甲氧基苯乙胺,然后进行环化形成喹唑啉环。

工业生产方法: 哌唑嗪的工业生产采用类似的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,通常涉及高效液相色谱 (HPLC) 进行纯化。严格控制反应条件以确保最终产品的稳定性和质量 .

化学反应分析

反应类型: 哌唑嗪会发生各种化学反应,包括:

氧化: 哌唑嗪可被氧化形成各种代谢物。

还原: 还原反应可修饰喹唑啉环。

取代: 取代反应可在哌嗪基或呋喃酰基上发生。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化铝锂之类的还原剂。

取代: 条件根据引入的取代基而异,但通常涉及催化剂和特定溶剂。

科学研究应用

Hypertension Management

Prazosin is FDA-approved for treating hypertension, either alone or in combination with other antihypertensive medications. It works by inhibiting alpha-1 adrenergic receptors, leading to vasodilation and reduced peripheral resistance. While effective, this compound is not considered a first-line treatment due to the availability of more convenient long-acting alternatives .

Benign Prostatic Hyperplasia (BPH)

This compound was the first alpha antagonist used for BPH management. It helps alleviate urinary symptoms associated with prostate enlargement by relaxing smooth muscle in the bladder neck and prostate. Although newer medications have emerged, this compound remains a viable option for patients who may benefit from its unique mechanism of action .

Post-Traumatic Stress Disorder (PTSD)

One of the notable off-label uses of this compound is in treating PTSD-related nightmares. A systematic review indicated that this compound significantly reduces both the frequency and duration of nightmares in PTSD patients compared to placebo . This application has gained attention as mental health professionals seek effective interventions for PTSD symptoms.

Raynaud's Phenomenon

This compound has shown efficacy in treating primary Raynaud's phenomenon, a condition characterized by episodic vasospasm of the fingers and toes. Clinical studies suggest that this compound can improve blood flow and reduce the frequency of attacks when administered at doses of 1 mg three times daily .

Pheochromocytoma

In patients with pheochromocytoma—tumors that cause excessive catecholamine release—this compound can be used preoperatively to manage hypertensive crises associated with catecholamine surges. Although phenoxybenzamine is traditionally used, this compound offers a cost-effective alternative with comparable efficacy .

Diabetic Nephropathy

Recent studies have explored this compound's potential benefits in patients with diabetic nephropathy (DN) experiencing refractory hypertension. Research indicates that this compound may help manage blood pressure in DN patients who test positive for alpha-1 receptor autoantibodies, suggesting a targeted therapeutic approach .

Scorpion Envenomation

A study conducted in India demonstrated that this compound, when combined with standard therapy, significantly reduced mortality rates from scorpion stings in pediatric patients. The proposed mechanism involves this compound's ability to mitigate catecholamine release during envenomation .

Other Potential Applications

Emerging research suggests additional applications for this compound, including:

- Heart Failure : this compound may improve cardiac function in severe congestive heart failure when used alongside other treatments .

- Raynaud's Disease : Similar to Raynaud's phenomenon, this compound shows promise in alleviating symptoms associated with this condition .

Case Studies and Research Findings

作用机制

哌唑嗪通过阻断 α1-肾上腺素受体发挥作用,这些受体位于血管平滑肌细胞上。通过抑制这些受体,哌唑嗪引起血管扩张,导致血压下降。在良性前列腺增生的情况下,哌唑嗪放松膀胱颈部和前列腺的平滑肌,改善尿流。哌唑嗪减轻 PTSD 相关噩梦的确切机制尚不清楚,但据认为涉及中枢神经系统肾上腺素活动的调节 .

类似化合物:

特拉唑嗪: 另一种 α1-肾上腺素受体拮抗剂,用于治疗高血压和良性前列腺增生。

多沙唑嗪: 与哌唑嗪和特拉唑嗪相似,用于相同的适应症。

坦索罗辛: 对 α1A-肾上腺素受体有选择性,主要用于良性前列腺增生。

比较: 哌唑嗪在其相对较短的半衰期方面是独一无二的,而特拉唑嗪和多沙唑嗪的持续时间更长。这会影响给药频率和副作用特征。哌唑嗪在治疗 PTSD 相关噩梦方面的有效性也使其与其他 α1-肾上腺素受体拮抗剂有所不同 .

相似化合物的比较

Terazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.

Doxazosin: Similar to prazosin and terazosin, used for the same indications.

Tamsulosin: Selective for alpha-1A adrenergic receptors, primarily used for benign prostatic hyperplasia.

Comparison: this compound is unique in its relatively short half-life compared to terazosin and doxazosin, which have longer durations of action. This can influence the dosing frequency and side effect profile. This compound’s effectiveness in treating PTSD-related nightmares also sets it apart from other alpha-1 adrenergic receptor antagonists .

生物活性

Prazosin is a selective antagonist of the alpha-1 adrenergic receptor, primarily used in the treatment of hypertension and post-traumatic stress disorder (PTSD). Its biological activity has been extensively studied, revealing various pharmacological effects that extend beyond its initial indications. This article explores the biological mechanisms, therapeutic applications, and clinical findings associated with this compound.

This compound's primary mechanism involves blocking alpha-1 adrenergic receptors, which leads to vasodilation and a decrease in blood pressure. This action is particularly beneficial in conditions characterized by excessive sympathetic nervous system activity. The compound's ability to modulate noradrenergic transmission makes it effective in treating PTSD-related symptoms such as nightmares and hyperarousal.

Pharmacological Profile

This compound exhibits a variety of pharmacological effects, including:

- Antihypertensive Effects : By antagonizing alpha-1 receptors, this compound causes vasodilation, leading to reduced peripheral resistance and lower blood pressure.

- Anxiolytic Effects : this compound has been shown to reduce anxiety symptoms in PTSD patients by dampening the hyperarousal response.

- Sleep Improvement : Clinical studies indicate that this compound significantly reduces trauma-related nightmares, improving overall sleep quality for individuals with PTSD.

1. Treatment of PTSD

Numerous studies have demonstrated the efficacy of this compound in alleviating PTSD symptoms. A notable study involved a double-blind randomized clinical trial where this compound was administered to combat veterans suffering from PTSD. Results indicated significant reductions in nightmares and overall PTSD severity compared to placebo:

| Outcome Measure | This compound Group (N=50) | Placebo Group (N=46) |

|---|---|---|

| Completion Rate (%) | 86.0 | 69.6 |

| Average Days with Nightmares (12 weeks) | 0.8 | 1.2 |

| Overall PTSD Severity Improvement | Significant | Not Significant |

2. Alcohol Use Disorder

Recent research has explored this compound's role in reducing alcohol consumption among individuals with alcohol use disorder (AUD) and comorbid PTSD. In a clinical trial, this compound was associated with decreased heavy drinking days compared to placebo:

| Measure | This compound Group (N=40) | Placebo Group (N=40) |

|---|---|---|

| Heavy Drinking Days at Week 12 | 1.0 | 1.2 |

| Percent Daily Adherence (%) | 68.8 | 76.6 |

Case Study 1: Treatment-Resistant Depression

A recent case report highlighted the use of this compound for a patient with treatment-resistant depression and PTSD. The patient exhibited rapid improvements in depressive symptoms, sleep quality, and cognitive function after initiating this compound therapy:

- Initial PHQ-9 Score : High

- Post-Treatment PHQ-9 Score : 0 after four weeks

- Duration of Treatment : Continued improvement over several months without adverse effects.

Case Study 2: Long-term Remission

Another case series documented patients achieving long-term remission of PTSD symptoms after discontinuing this compound treatment while maintaining improvements in mental health:

- Initial Symptoms : Nightmares and flashbacks

- Post-Treatment Status : No recurrence of symptoms after two years post-discontinuation.

Research Findings

Recent studies have focused on the concentration-effect relationship and metabolism of this compound:

- This compound's metabolites also exhibit biological activity, contributing to its overall therapeutic effects.

- Binding assays indicate varying affinities for different alpha-1 adrenergic receptor subtypes, which may inform future drug design for more selective treatments.

属性

IUPAC Name |

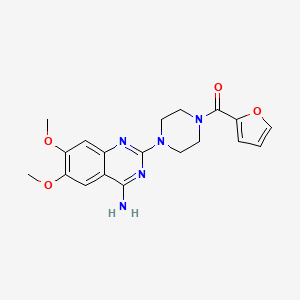

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENZQIKPVFGBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049082 | |

| Record name | Prazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.93e-01 g/L | |

| Record name | Prazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Alpha-adrenergic receptors are essential for the regulation of blood pressure in humans. Two types of alpha receptors, alpha 1 and alpha 2, both play a role in regulating blood pressure. Alpha-1 receptors are postsynaptic (located after the nerve junction, or space between a nerve fiber and target tissue). In this case, the target tissue is the vascular smooth muscle. These receptors, when activated, increase blood pressure. Prazosin inhibits the postsynaptic alpha-1 adrenoceptors. This inhibition blocks the vasoconstricting (narrowing) effect of catecholamines (epinephrine and norepinephrine) on the vessels, leading to peripheral blood vessel dilation. Through blood vessel constriction by adrenergic receptor activation, epinephrine and norepinephrine normally act to increase blood pressure. | |

| Record name | Prazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

19216-56-9 | |

| Record name | Prazosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19216-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prazosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019216569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prazosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM03YJ541D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

277-280, 279 °C | |

| Record name | Prazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Prazosin and how does it interact with this target?

A1: this compound is a selective antagonist of α1-adrenergic receptors (α1-ARs). [, , , , , , , , , , , , , , , , , ] It binds to these receptors, preventing the binding and activation by endogenous agonists such as norepinephrine and epinephrine. [, , , , , , , , , ]

Q2: What are the downstream effects of α1-AR blockade by this compound?

A2: Blockade of α1-ARs primarily leads to vasodilation by inhibiting the vasoconstrictive effects of norepinephrine on vascular smooth muscle cells. [, , , , , , , , , , , , , , , ] This results in a reduction of total peripheral resistance and consequently, a decrease in blood pressure. [, , , , , ]

Q3: Does this compound affect cardiac output?

A3: Unlike some other antihypertensive agents, this compound does not typically cause a significant increase in heart rate and does not reduce cardiac output. [, , ] In some cases, a transient increase in heart rate might be observed, but it is generally not sustained. []

Q4: Does this compound affect neurotransmitter levels?

A4: this compound administration has been shown to affect plasma norepinephrine levels. [, , ] It can increase plasma norepinephrine concentrations, possibly due to a reflex response to the decrease in blood pressure. []

Q5: Are there differences in this compound's affinity for different α1-AR subtypes?

A6: Yes, this compound exhibits higher affinity for certain α1-AR subtypes, such as the α1A and α1B subtypes, compared to others like the α1L subtype. [, , ] The affinity differences contribute to the drug's selectivity and pharmacological profile.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C19H21N5O4, and its molecular weight is 383.40 g/mol.

Q7: How stable is this compound under different storage conditions?

A7: While specific stability data is not provided in these research papers, drug stability is a critical factor considered during development. Pharmaceutical companies conduct extensive stability studies to determine optimal storage conditions (temperature, humidity, light) and shelf life for drug products.

Q8: How is this compound absorbed and distributed in the body?

A9: this compound is well-absorbed following oral administration. [, ] It is widely distributed throughout the body and exhibits a relatively short half-life. []

Q9: How is this compound metabolized and excreted?

A10: this compound undergoes extensive metabolism, primarily in the liver. [, ] The metabolites are primarily excreted via the biliary route. [, ]

Q10: What is the relationship between this compound plasma levels and its antihypertensive effect?

A10: While a direct correlation between this compound plasma levels and blood pressure reduction is not detailed in these studies, pharmacokinetic/pharmacodynamic modeling helps establish these relationships. This information guides dosage regimens and helps optimize therapeutic outcomes.

Q11: What in vitro models have been used to study this compound's effects?

A12: this compound's effects have been investigated in various in vitro models, including:* Isolated blood vessels from different species (e.g., rat, rabbit, dog, pig) to assess its vasodilatory effects and receptor subtype selectivity. [, , , , , , , , , , ]* Cultured cells, including vascular smooth muscle cells, to study its cellular mechanisms. [, , ]

Q12: What in vivo models have been used to study this compound's effects?

A13: this compound's effects have been extensively studied in various animal models of hypertension, including spontaneously hypertensive rats (SHR). [, , , , ] These studies help understand its antihypertensive effects, mechanism of action, and potential long-term consequences.

Q13: Has this compound been evaluated in clinical trials for hypertension?

A14: Yes, this compound has been extensively studied in clinical trials for the treatment of hypertension. [, , , , , , , ] These trials have demonstrated its efficacy in lowering blood pressure and its generally favorable safety profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。